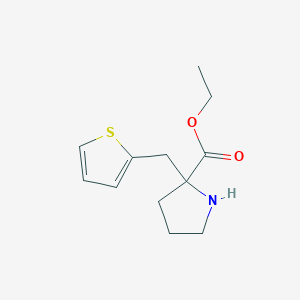

![molecular formula C12H7FN2S2 B2525368 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 757221-68-4](/img/structure/B2525368.png)

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

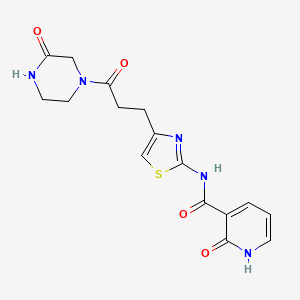

“6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” is a chemical compound with the molecular formula C12H7FN2S2. It has a molecular weight of 262.33 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of thieno pyrimidine derivatives, such as “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol”, involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis

The molecular structure of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” consists of a thieno pyrimidine core with a fluorophenyl group at the 6-position and a thiol group at the 4-position . The InChI code for this compound is 1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” include a molecular weight of 262.33 .Applications De Recherche Scientifique

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine derivatives .

Development of Anticancer Agents

The compound has been used in the development of multitargeted antitumor agents with Folate Receptor (FR) transport selectivity . These agents have shown high activity towards KB tumor cells .

3. Inhibition of Cytosolic and Mitochondrial One-Carbon Metabolism The compound has been found to inhibit cytosolic and mitochondrial one-carbon metabolism . This inhibition is crucial in the development of anticancer agents as it disrupts the de novo synthesis of nucleotides in proliferating cells .

4. Inhibition of De Novo Purine Biosynthesis The compound has been found to inhibit de novo purine biosynthesis . This inhibition is achieved at the 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) stages .

5. Inhibition of Mitochondrial Serine Hydroxymethyl Transferase 2 (SHMT2) The compound has also been found to inhibit mitochondrial serine hydroxymethyl transferase 2 (SHMT2) . This inhibition disrupts the interconversion of serine and glycine, which is crucial in the development of anticancer agents .

6. Use as a Photosensitizer in Photodynamic Therapy Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of the compound, has been identified as a promising thiopyrimidine photosensitizer . It can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .

Orientations Futures

The future directions in the research of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is suggested .

Mécanisme D'action

Mode of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBLSGFAEUWPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)